molecular formula C13H15N3O4 B14377962 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one CAS No. 89862-06-6

3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B14377962
CAS No.: 89862-06-6
M. Wt: 277.28 g/mol
InChI Key: UWADKVQJBDQMAC-UHFFFAOYSA-N
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Description

3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a methyl and nitro group, a morpholine ring, and a propenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Alkylation: Addition of the methyl group.

    Formation of the propenone moiety: This could involve aldol condensation or other carbon-carbon bond-forming reactions.

    Morpholine ring attachment: This step might involve nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the propenone moiety.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur on the pyridine ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Therapeutics: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one: Lacks the methyl group.

    3-(6-Methyl-5-nitropyridin-2-yl)-1-(piperidin-4-yl)prop-2-en-1-one: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both the nitro and methyl groups on the pyridine ring, along with the morpholine ring and propenone moiety, might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

89862-06-6

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

3-(6-methyl-5-nitropyridin-2-yl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C13H15N3O4/c1-10-12(16(18)19)4-2-11(14-10)3-5-13(17)15-6-8-20-9-7-15/h2-5H,6-9H2,1H3

InChI Key

UWADKVQJBDQMAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=CC(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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